molecular formula C22H34O4 B1235067 10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate

10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate

Cat. No. B1235067
M. Wt: 362.5 g/mol
InChI Key: KHXOPJUQEGBFTQ-WDHPPJNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10beta,14beta-dihydroxytaxa-4(20),11-dien-5alpha-yl acetate is a taxane diterpenoid that is taxa-4(20),11-diene in which the 5alpha hydrogen has been replaced by an acetoxy group and the 10beta and 14beta hydrogens by hydroxy groups.

Scientific Research Applications

Taxane Derivatives and Biosynthesis

Taxane derivatives, including 10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate, have been identified in various species of the Taxus genus. For instance, new taxane derivatives were discovered in Taxus baccata yew grown in Israel, highlighting the diversity and potential of taxane compounds in medical research (Shi et al., 2004). Moreover, research on Taxus cell cultures has shown that early precursors like 5alpha-hydroxytaxadiene and its acetate esters can influence the formation of various hydroxy taxoids, which are crucial for understanding the biosynthetic pathways of taxane compounds (Ketchum et al., 2007).

Structural Analysis and Biotransformation

In-depth structural analysis of taxane-type diterpenes from the bark of Taxus yunnanensis has revealed complex compounds, contributing to our understanding of the structural diversity and potential biological activities of taxanes (Nguyen et al., 2003). Similarly, studies on substrate specificity for hydroxylation of polyoxygenated 4(20),11-taxadienes have indicated the potential for biotransformation in taxane biosynthesis, providing insights into enzymatic processes and metabolic pathways relevant to taxanes (Dai et al., 2003).

Novel Taxoid Derivatives and Cytotoxicity

The discovery of new taxoid derivatives from Taxus mairei and their potential cytotoxic properties against cancer cell lines demonstrates the ongoing research into the therapeutic applications of taxane compounds (Shen et al., 2004). Additionally, the identification of taxane diterpenoids from Taxus yunnanensis and Taxus cuspidata further expands the knowledge of taxane diversity and their potential pharmacological uses (Shi et al., 2000).

Taxane Metabolism and Hydroxylation

Research on Taxus cell cultures has revealed insights into taxoid metabolism, particularly the role of cytochrome P450 in the hydroxylation of taxoids. This understanding is crucial for manipulating metabolic pathways to potentially enhance the production of therapeutic compounds like Taxol (Jennewein et al., 2003).

Biotransformation Studies

The biotransformation of taxadiene by cell suspension cultures of Catharanthus roseus has provided valuable information about the enzymatic conversion of taxane precursors, opening avenues for the biosynthesis of novel taxoids (Dai et al., 2002).

properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

[(1S,3S,5S,8S,10S,14S)-10,14-dihydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate

InChI

InChI=1S/C22H34O4/c1-12-9-17(24)16-10-15-13(2)19(26-14(3)23)7-8-22(15,6)11-18(25)20(12)21(16,4)5/h15-19,24-25H,2,7-11H2,1,3-6H3/t15-,16-,17+,18+,19+,22+/m1/s1

InChI Key

KHXOPJUQEGBFTQ-WDHPPJNLSA-N

Isomeric SMILES

CC1=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)[C@H](C1)O)OC(=O)C)C)O

Canonical SMILES

CC1=C2C(CC3(CCC(C(=C)C3CC(C2(C)C)C(C1)O)OC(=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate
Reactant of Route 2
10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate
Reactant of Route 3
10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate
Reactant of Route 4
10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate
Reactant of Route 5
10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate
Reactant of Route 6
10beta,14beta-Dihydroxytaxa-4(20),11-dien-5alpha-yl acetate

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